molecular formula C9H5Cl2F6NO B8661941 3,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline CAS No. 108997-68-8

3,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

Cat. No. B8661941
Key on ui cas rn: 108997-68-8
M. Wt: 328.03 g/mol
InChI Key: XIKVXNDOEUXLDG-UHFFFAOYSA-N
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Patent
US06093415

Procedure details

To 1.1 liters of tetrahydrofuran containing 44.5 g of 2,6-dichloro-4-aminophenol and 3.2 g potassium hydroxide, was added subsurface 38.7 g of hexafluoropropene. The addition was complete in 25 minutes at a temperature of 8-11° C. Analysis by liquid chromatography indicates no starting aniline present. Most of the THF was removed under vacuum, 500 mL water was added and the resulting mixture was extracted 3×500 mL ethyl ether. The combined extracts were washed with 2×100 mL 1N NaOH, 2×200 mL brine, dried over anhydrous sodium sulfate, filtered and the solvent removed under vacuum to give a mixture. This mixture was separated by prep LC to give 46.8 g of 3,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline and ~4 g of 3,5-dichloro-4-(1,2,3,3,3-pentafluoropropenoxy)aniline Proton and 19F nmr and mass spectra were consistent with the proposed structures.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
38.7 g
Type
reactant
Reaction Step Two
Quantity
1.1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[OH:10].[OH-].[K+].[F:13][C:14]([F:21])([F:20])[C:15]([F:19])=[C:16]([F:18])[F:17].NC1C=CC=CC=1>O1CCCC1>[Cl:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([Cl:9])[C:3]=1[O:10][C:16]([F:18])([F:17])[CH:15]([F:19])[C:14]([F:21])([F:20])[F:13])[NH2:8].[Cl:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([Cl:9])[C:3]=1[O:10][C:16]([F:17])=[C:15]([F:19])[C:14]([F:21])([F:20])[F:13])[NH2:8] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)N)Cl)O
Name
Quantity
3.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
38.7 g
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F
Name
Quantity
1.1 L
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
Most of the THF was removed under vacuum, 500 mL water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted 3×500 mL ethyl ether
WASH
Type
WASH
Details
The combined extracts were washed with 2×100 mL 1N NaOH, 2×200 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give a mixture
CUSTOM
Type
CUSTOM
Details
This mixture was separated by prep LC

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
ClC=1C=C(N)C=C(C1OC(C(C(F)(F)F)F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 46.8 g
Name
Type
product
Smiles
ClC=1C=C(N)C=C(C1OC(=C(C(F)(F)F)F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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